1-[3-(4-Benzylphenoxy)propyl]-4-methylpiperazine;hydrochloride
Overview
Description
1-[3-(4-Benzylphenoxy)propyl]-4-methylpiperazine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a benzylphenoxy group and a methyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Benzylphenoxy)propyl]-4-methylpiperazine;hydrochloride typically involves the reaction of 4-benzylphenol with 1-bromo-3-chloropropane to form 1-(3-(4-benzylphenoxy)propyl)chloride. This intermediate is then reacted with 4-methylpiperazine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Benzylphenoxy)propyl]-4-methylpiperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzylphenoxy group using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-[3-(4-Benzylphenoxy)propyl]-4-methylpiperazine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of 1-[3-(4-Benzylphenoxy)propyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The benzylphenoxy group allows for interactions with hydrophobic pockets, while the piperazine ring can form hydrogen bonds with target molecules. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
- 1-[3-(4-Phenoxy)propyl]-4-methylpiperazine hydrochloride
- 1-[3-(4-Benzylphenoxy)propyl]piperazine hydrochloride
- 1-[3-(4-Benzylphenoxy)propyl]-4-ethylpiperazine hydrochloride
Comparison: 1-[3-(4-Benzylphenoxy)propyl]-4-methylpiperazine hydrochloride is unique due to the presence of both the benzylphenoxy group and the methyl group on the piperazine ring. This combination enhances its reactivity and interaction with various molecular targets compared to similar compounds that may lack one of these functional groups .
Properties
IUPAC Name |
1-[3-(4-benzylphenoxy)propyl]-4-methylpiperazine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O.ClH/c1-22-13-15-23(16-14-22)12-5-17-24-21-10-8-20(9-11-21)18-19-6-3-2-4-7-19;/h2-4,6-11H,5,12-18H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFIZSOCQCHVMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=CC=C(C=C2)CC3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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